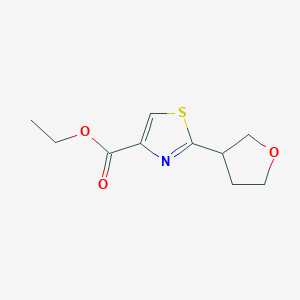
Ethyl 2-(Tetrahydrofuran-3-yl)thiazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(Tetrahydrofuran-3-yl)thiazole-4-carboxylate is a heterocyclic organic compound that features a thiazole ring fused with a tetrahydrofuran moiety. Thiazoles are known for their diverse biological activities and are found in various bioactive molecules, including drugs and natural products .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(Tetrahydrofuran-3-yl)thiazole-4-carboxylate typically involves the reaction of tetrahydrofuran derivatives with thiazole precursors. One common method includes the cyclization of appropriate starting materials under acidic or basic conditions, followed by esterification to introduce the ethyl carboxylate group .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts and controlled reaction environments to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(Tetrahydrofuran-3-yl)thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazole ring or the ester group, leading to the formation of alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve solvents such as ethanol or dichloromethane and may require specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Ethyl 2-(Tetrahydrofuran-3-yl)thiazole-4-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s biological activity makes it a candidate for studies on antimicrobial, antifungal, and antiviral properties.
Medicine: It is investigated for potential therapeutic applications, including its use as an anti-inflammatory, analgesic, and anticancer agent.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(Tetrahydrofuran-3-yl)thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of inflammatory responses .
Comparación Con Compuestos Similares
Similar Compounds
2-Aminothiazole-4-carboxylate: Known for its antimicrobial properties.
2,4-Disubstituted thiazoles: Exhibits a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.
Uniqueness
Ethyl 2-(Tetrahydrofuran-3-yl)thiazole-4-carboxylate is unique due to the presence of the tetrahydrofuran moiety, which can enhance its solubility and bioavailability. This structural feature distinguishes it from other thiazole derivatives and contributes to its diverse range of applications .
Propiedades
Fórmula molecular |
C10H13NO3S |
|---|---|
Peso molecular |
227.28 g/mol |
Nombre IUPAC |
ethyl 2-(oxolan-3-yl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C10H13NO3S/c1-2-14-10(12)8-6-15-9(11-8)7-3-4-13-5-7/h6-7H,2-5H2,1H3 |
Clave InChI |
WFKMNBOEZFSIBY-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CSC(=N1)C2CCOC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















